

Application Notes and Protocols for 9-Phenylcarbazole-d13 in Pharmacokinetic Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are essential tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] Deuterium-labeled compounds, such as **9-Phenylcarbazole-d13**, offer a safe and effective means to trace and quantify a parent drug and its metabolites in biological systems. The incorporation of deuterium can also modify a drug's pharmacokinetic profile, often leading to reduced clearance rates and extended half-lives due to the kinetic isotope effect.[1][2][3][4] **9-Phenylcarbazole-d13** serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high accuracy and precision by co-eluting with the unlabeled analyte and correcting for variability during sample preparation and analysis.[5][6]

These application notes provide a comprehensive overview of the use of **9-Phenylcarbazole-d13** in pharmacokinetic studies, including detailed experimental protocols and potential metabolic pathways.

Applications

• Internal Standard in Bioanalytical Methods: **9-Phenylcarbazole-d13** is primarily used as an internal standard for the accurate quantification of 9-phenylcarbazole in biological matrices



like plasma, urine, and tissue homogenates.[5][6] Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for matrix effects and other sources of analytical variability.[1][6]

- Pharmacokinetic (PK) Studies: Co-administration of a tracer dose of 9-Phenylcarbazole-d13 with a therapeutic dose of unlabeled 9-phenylcarbazole allows for the precise characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile without interfering with the steady-state concentration of the parent drug.
- Metabolite Identification: The distinct mass shift of 13 Daltons makes it easier to distinguish drug-related material from endogenous compounds in mass spectrometry, aiding in the identification of novel metabolites.
- Mass Balance Studies: While radiolabeled compounds are traditionally used, stable isotopelabeled compounds can be employed in certain mass balance studies to provide quantitative data on excretion pathways.

Quantitative Data Summary

The following tables represent hypothetical pharmacokinetic data from a preclinical study in rats, demonstrating the utility of **9-Phenylcarbazole-d13** as an internal standard for quantifying 9-phenylcarbazole.

Table 1: Pharmacokinetic Parameters of 9-Phenylcarbazole in Rats Following a Single Intravenous (IV) and Oral (PO) Dose.



Parameter	IV Administration (1 mg/kg)	PO Administration (10 mg/kg)
Cmax (ng/mL)	250 ± 45	85 ± 20
Tmax (h)	0.1	1.5
AUC0-t (ng·h/mL)	450 ± 90	620 ± 110
AUC0-inf (ng·h/mL)	465 ± 95	650 ± 120
t1/2 (h)	3.5 ± 0.8	4.1 ± 0.9
CL (L/h/kg)	2.15 ± 0.4	-
Vd (L/kg)	10.5 ± 2.2	-
F (%)	-	14

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Bioanalytical Method Validation Summary for 9-Phenylcarbazole in Rat Plasma.

Parameter	Result	Acceptance Criteria
Linearity (r²)	> 0.995	≥ 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL	S/N > 10
Intra-day Precision (%CV)	< 8%	≤ 15%
Inter-day Precision (%CV)	< 11%	≤ 15%
Accuracy (% Bias)	-7% to 9%	Within ±15%
Matrix Effect	95% - 103%	85% - 115%
Recovery	> 85%	Consistent and reproducible

%CV: Percent coefficient of variation; S/N: Signal-to-noise ratio.



Experimental Protocols Protocol 1: In Vivo Pharmacokinetic Study in Rats

- Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.
- Dosing:
 - IV Group: Administer 9-phenylcarbazole at 1 mg/kg via the tail vein.
 - PO Group: Administer 9-phenylcarbazole at 10 mg/kg via oral gavage.
- Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein into heparinized tubes at pre-dose and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
 Transfer the plasma to clean tubes and store at -80°C until analysis.
- Bioanalysis: Analyze the plasma samples for 9-phenylcarbazole concentration using the LC-MS/MS method described in Protocol 2.
- Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis with appropriate software.

Protocol 2: Bioanalytical Method for Quantification of 9-Phenylcarbazole in Rat Plasma using LC-MS/MS

- Preparation of Standards:
 - Prepare a stock solution of 9-phenylcarbazole (1 mg/mL) in methanol.
 - Prepare a stock solution of 9-Phenylcarbazole-d13 (internal standard, IS) at 1 mg/mL in methanol.
 - Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solution in methanol.
 - Prepare a working IS solution of 100 ng/mL in methanol.



- Sample Preparation (Protein Precipitation):
 - Aliquot 50 μL of plasma samples, calibration standards, or QCs into a 96-well plate.
 - Add 10 μL of the 100 ng/mL IS working solution to each well (except blanks).
 - Add 200 μL of acetonitrile to each well to precipitate proteins.
 - Vortex the plate for 5 minutes.
 - Centrifuge at 4000 rpm for 15 minutes.
 - Transfer 100 μL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - LC System: Shimadzu Nexera or equivalent.
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 30% B and re-equilibrate for 1 minute.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
 - Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+).
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - MRM Transitions (Hypothetical):
 - 9-Phenylcarbazole: Q1 244.1 -> Q3 167.1

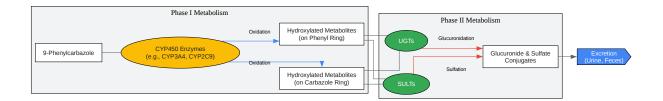


- 9-Phenylcarbazole-d13 (IS): Q1 257.1 -> Q3 172.1
- Data Analysis:
 - Quantify the peak area ratio of the analyte to the IS.
 - Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
 - Determine the concentration of 9-phenylcarbazole in the plasma samples from the calibration curve.

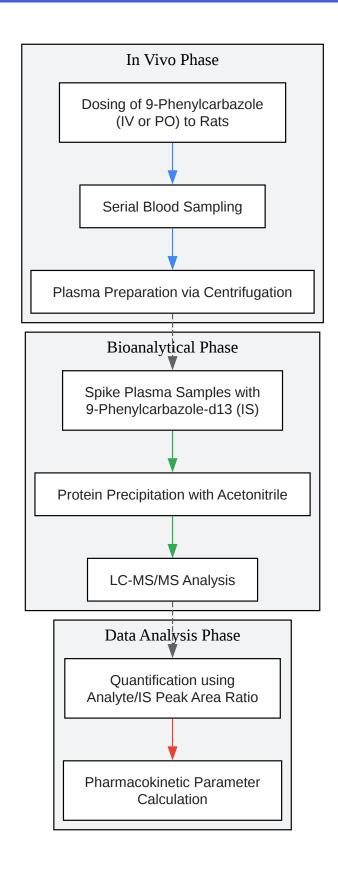
Visualizations Metabolic Pathway

Carbazole derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[7] The metabolism typically involves oxidation, leading to the formation of hydroxylated metabolites, which can then be further conjugated for excretion. The N-phenyl group and the carbazole rings are potential sites for hydroxylation.









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